Angular vs. Linear Imidazoquinazolinone Core: Divergent Biological Target Engagement
The angular imidazo[1,2-a]quinazolin-5-one scaffold exhibits a distinct kinase inhibition profile compared to linear imidazo[2,1-b]quinazolinones. While linear analogs like Ro 15-2041 potently inhibit platelet cAMP-PDE (IC50 = 70 nM) [1], angular derivatives such as 18a and 18o demonstrate selective EGFR kinase inhibition with IC50 values of 82.0 µM and 12.3 µM, respectively [2]. This represents a >1000-fold shift in target preference, highlighting that the core geometry, not merely the class, determines biological activity.
| Evidence Dimension | Target Engagement (Enzyme Inhibition) |
|---|---|
| Target Compound Data | EGFR IC50 = 82.0 µM (18a), 12.3 µM (18o) [2] |
| Comparator Or Baseline | cAMP-PDE IC50 = 0.070 µM (Ro 15-2041, linear analog) [1] |
| Quantified Difference | >1000-fold shift in target preference |
| Conditions | In vitro kinase assay vs. in vitro enzyme assay |
Why This Matters
This target divergence dictates that 4H,5H-imidazo[1,2-a]quinazolin-5-one is unsuitable for PDE-related applications but is the appropriate scaffold for EGFR-directed research.
- [1] Muggli, R.; Tschopp, T.B.; Mittelholzer, E.; Baumgartner, H.R. 7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one (Ro 15-2041), a potent antithrombotic agent that selectively inhibits platelet cyclic AMP-phosphodiesterase. J. Pharmacol. Exp. Ther. 1985, 235, 212-219. View Source
- [2] Hasanvand, Z.; Oghabi Bakhshaiesh, T.; Peytam, F.; Firoozpour, L.; Hosseinzadeh, E.; Motahari, R.; Moghimi, S.; Nazeri, E.; Toolabi, M.; Momeni, F.; et al. Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorg. Med. Chem. 2023. View Source
